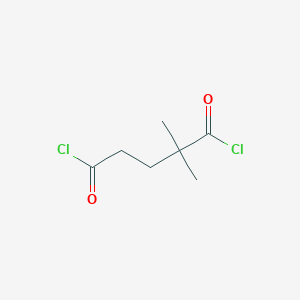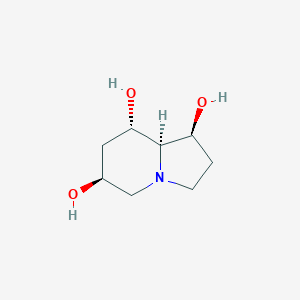![molecular formula C9H16O3 B152487 (2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 133398-57-9](/img/structure/B152487.png)
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chemical compound used in scientific research. It is a chiral building block that is commonly used in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral building block, which can lead to the synthesis of chiral compounds. It is also believed to act as a chiral ligand, which can be used in asymmetric catalysis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde are not well understood. However, it is believed to have minimal toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its chiral nature, which can lead to the synthesis of chiral compounds. It is also relatively easy to synthesize and is generally considered safe for use in laboratory experiments. The limitations of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its limited solubility in certain solvents and its relatively high cost.
Direcciones Futuras
There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research. One direction is the development of new synthetic methods for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, which could lead to more efficient and cost-effective synthesis. Another direction is the development of new applications for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, such as its use in the synthesis of new chiral drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
In conclusion, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chiral building block that is commonly used in scientific research. It has several applications, including its use in the synthesis of chiral compounds and chiral ligands. While its mechanism of action and biochemical and physiological effects are not well understood, it is generally considered safe for use in laboratory experiments. There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research, including the development of new synthetic methods and new applications.
Métodos De Síntesis
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is synthesized using a multi-step process. The first step involves the reaction of (S)-glycidol with diethylzinc to form a chiral zinc alkoxide. This is followed by the reaction of the chiral zinc alkoxide with (R)-glycidol to form the chiral epoxide. The final step involves the oxidation of the chiral epoxide with a suitable oxidizing agent to form ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
Aplicaciones Científicas De Investigación
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in various scientific research applications. It is commonly used as a chiral building block in the synthesis of various compounds. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in the synthesis of chiral drugs.
Propiedades
Número CAS |
133398-57-9 |
|---|---|
Nombre del producto |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9-/m1/s1 |
Clave InChI |
RWEZZEBPLLEJBN-IWSPIJDZSA-N |
SMILES isomérico |
CCCCC[C@H]([C@@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
SMILES canónico |
CCCCCC(C1C(O1)C=O)O |
Sinónimos |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)









